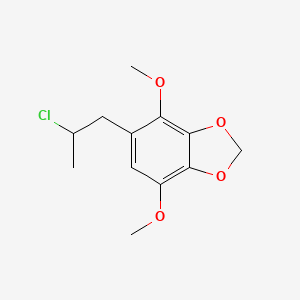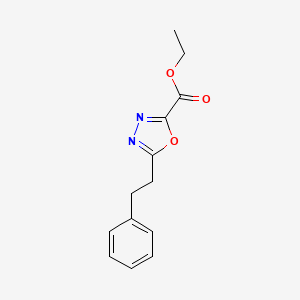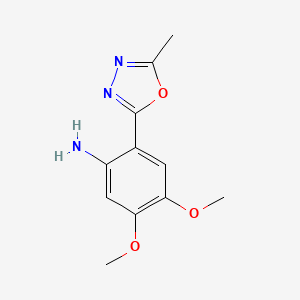
2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-1-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-1-yl)phenol is an organic compound that features both pyrazole and tetrazole rings attached to a phenol group. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-1-yl)phenol typically involves the formation of the pyrazole and tetrazole rings followed by their attachment to a phenol moiety. Common synthetic routes may include:
Cyclization Reactions: Formation of pyrazole and tetrazole rings through cyclization of appropriate precursors.
Coupling Reactions: Attachment of the pyrazole and tetrazole rings to the phenol group using coupling reagents under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: Conversion of the phenol group to a quinone.
Reduction: Reduction of the pyrazole or tetrazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions may introduce various functional groups onto the aromatic ring.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for drug development targeting specific biological pathways.
Industry: As a component in materials science for the development of new materials with unique properties.
作用機序
The mechanism of action of 2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-1-yl)phenol involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate their activity.
Pathway Interference: Disruption of specific biochemical pathways within cells.
類似化合物との比較
Similar Compounds
2-(1H-pyrazol-1-yl)phenol: Lacks the tetrazole ring, which may affect its biological activity and chemical properties.
4-(1H-tetrazol-1-yl)phenol: Lacks the pyrazole ring, which may influence its reactivity and applications.
2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-1-yl)aniline: Similar structure but with an aniline group instead of a phenol group.
Uniqueness
2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-1-yl)phenol is unique due to the presence of both pyrazole and tetrazole rings attached to a phenol group. This combination of functional groups may confer unique chemical reactivity and biological activity, making it a compound of interest for further research and development.
特性
IUPAC Name |
2-pyrazol-1-yl-4-(tetrazol-1-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6O/c17-10-3-2-8(16-7-11-13-14-16)6-9(10)15-5-1-4-12-15/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDFAWJIEVTZCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=CC(=C2)N3C=NN=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-{[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde](/img/structure/B7817016.png)





![1-[5-(trifluoromethyl)pyridin-2-yl]-1H-indole-3-carbaldehyde](/img/structure/B7817040.png)


![N-[1-(4-hydroxyphenyl)-3-oxobutan-2-yl]acetamide](/img/structure/B7817068.png)
![methyl 5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B7817075.png)
![3-[3-[5-(2-Carboxyethyl)-1,2,4-oxadiazol-3-yl]-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B7817080.png)
![Imidazo[2,1-b]benzothiazole-2-acetic acid](/img/structure/B7817088.png)

